Gluconapoleiferin
Description
Contextualization within Glucosinolate Research
Gluconapoleiferin is a specific type of glucosinolate, a class of over 130 nitrogen- and sulfur-containing secondary metabolites found predominantly in plants of the order Brassicales, which includes the economically important Brassicaceae family (e.g., broccoli, cabbage, and rapeseed). frontiersin.orgnih.gov Glucosinolates are a key component of the plant's defense mechanism against herbivores and pathogens. nih.gov
In intact plant tissue, glucosinolates like this compound are chemically stable and relatively inactive. mdpi.com They are physically segregated from the enzyme myrosinase (a β-thioglucosidase). nih.govnih.gov However, when the plant tissue is damaged—for instance, by chewing or cutting—myrosinase comes into contact with the glucosinolates, catalyzing their hydrolysis. nih.govnih.govnih.gov This enzymatic reaction cleaves the glucose molecule, producing an unstable intermediate aglycone. nih.govnih.gov This aglycone then spontaneously rearranges to form a variety of biologically active compounds, including isothiocyanates, nitriles, and thiocyanates. nih.govnih.govresearchgate.net The specific breakdown products formed depend on the structure of the original glucosinolate's side chain and the physicochemical conditions (such as pH) at the time of hydrolysis. nih.gov
Research into these breakdown products is extensive, as they are responsible for the pungent flavors of many Brassica vegetables and possess a wide range of biological activities. nih.govnih.govresearchgate.net Consequently, the study of individual glucosinolates such as this compound is crucial for understanding the chemical profiles of various plants and the potential properties of their derivatives. This compound has been identified in several Brassica species, including Brassica napus (rapeseed/canola) and Brassica rapa (which includes turnips and Chinese cabbage). nih.govresearchgate.net
Classification and Structural Features of this compound
This compound is classified based on the structure of its variable side chain, which is derived from an amino acid precursor. nih.gov It belongs to the group of aliphatic glucosinolates, as its side chain is derived from the amino acid methionine. nih.govnih.gov More specifically, it is categorized as a hydroxy-alkenyl glucosinolate due to the presence of both a hydroxyl (-OH) group and a carbon-carbon double bond in its side chain. nih.govebi.ac.uk
The core structure of this compound is consistent with all glucosinolates, featuring a β-D-thioglucose group and a sulfonated oxime moiety. nih.govmdpi.com What distinguishes this compound is its unique R-group, which is a 2-hydroxypent-4-enyl side chain. nih.govnih.govresearchgate.net It is the hydroxylated derivative of glucobrassicanapin (B1235319) (4-pentenyl glucosinolate). nih.govebi.ac.ukresearchgate.net
Below is a summary of its key structural and chemical identifiers.
| Identifier | Value |
|---|---|
| Systematic Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-hydroxy-N-sulfooxyhex-5-enimidothioate nih.gov |
| Common Synonyms | 2-hydroxy-4-pentenyl glucosinolate; 2-hydroxypent-4-enylglucosinolate nih.govnih.gov |
| Molecular Formula | C12H21NO10S2 nih.gov |
| Molecular Weight | 403.4 g/mol nih.gov |
| Chemical Class | Aliphatic Glucosinolate; Hydroxy-alkenyl Glucosinolate nih.govnih.gov |
| InChIKey | ZEGLQSKFSKZGRO-FYRHTRITSA-N nih.gov |
| SMILES | C=CCC(C/C(=N\OS(=O)(=O)O)/S[C@H]1C@@HCO)O)O)O)O nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S)-3-hydroxy-N-sulfooxyhex-5-enimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO10S2/c1-2-3-6(15)4-8(13-23-25(19,20)21)24-12-11(18)10(17)9(16)7(5-14)22-12/h2,6-7,9-12,14-18H,1,3-5H2,(H,19,20,21)/t6-,7+,9+,10-,11+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGLQSKFSKZGRO-RELRXRRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](CC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941527 | |
| Record name | 1-S-[3-Hydroxy-N-(sulfooxy)hex-5-enimidoyl]-1-thiohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19764-03-5 | |
| Record name | 1-S-[3-Hydroxy-N-(sulfooxy)hex-5-enimidoyl]-1-thiohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence and Natural Distribution of Gluconapoleiferin
Plant Species and Taxa Distribution within Brassicaceae
Gluconapoleiferin has been identified in several economically important species within the Brassicaceae family. Its distribution is not uniform across the family, with research primarily documenting its presence in the genus Brassica. Specifically, it has been reported in Brassica napus (rapeseed/canola) and Brassica rapa. nih.gov Different cultivars within these species can exhibit significant variation in their glucosinolate profiles, including the content of this compound. For instance, studies on various Brassica napus cultivars have highlighted these differences, suggesting a strong genetic basis for its production. nih.gov
| Genus | Species | Common Name(s) |
|---|---|---|
| Brassica | napus | Rapeseed, Canola |
| Brassica | rapa | Field Mustard, Turnip |
Sub-Plantular Localization and Accumulation Patterns
The distribution of this compound is not uniform throughout the plant; it accumulates in specific tissues and organs. This localization is linked to the plant's defense strategies and developmental stage. Research utilizing laser microdissection on mature rapeseeds (Brassica napus L.) has provided detailed insights into its distribution within the seed.
In these seeds, this compound was detected in the embryonic tissues, including the hypocotyl and radicle, the inner cotyledon, and the outer cotyledon. However, it was not detectable in the seed coat and endosperm, indicating a specific accumulation pattern within the embryo itself. This sequestration suggests a protective role for the developing embryo.
Studies have also shown that the accumulation can vary with the plant's development. For example, in Baemoochae, a hybrid of radish and Chinese cabbage, the concentration of this compound has been observed to increase in the leaves of the mature plant. The concentration and location of glucosinolates can change significantly as the plant grows and develops. researchgate.net
| Plant Tissue (Seed) | Detection Status |
|---|---|
| Hypocotyl and Radicle (HR) | Detected |
| Inner Cotyledon (IC) | Detected |
| Outer Cotyledon (OC) | Detected |
| Seed Coat and Endosperm (SE) | Not Detectable |
Influence of Environmental and Genetic Factors on Natural Accumulation
The concentration of this compound in any given plant is the result of a complex interplay between its genetic makeup and the environment in which it grows. nih.gov
Genetic Factors: Genotype is considered a primary driver of glucosinolate profiles. mdpi.comfrontiersin.org The biosynthetic pathways that produce these compounds are under strict genetic control, leading to significant variations in this compound content among different species and even between cultivars of the same species. frontiersin.org Research on Brassica napus cultivars has demonstrated this genetic influence clearly. In a study comparing clubroot-resistant and susceptible cultivars, the resistant cultivar 'Creed' was found to have higher contents of this compound, irrespective of whether the plants were inoculated with the pathogen Plasmodiophora brassicae. nih.gov This suggests that the baseline production of this compound in this cultivar is a stable, genetically determined trait. nih.gov
Mentioned Compounds
| Compound Name |
|---|
| This compound |
Biosynthesis and Metabolic Pathways of Gluconapoleiferin
Glucosinolate Biosynthetic Pathway Overview
The synthesis of glucosinolates is a well-studied process, particularly in the model plant Arabidopsis thaliana and various species of the Brassicaceae family. nih.govlupinepublishers.com The pathway is generally divided into three distinct phases. nih.govplos.org
The journey of glucosinolate biosynthesis begins with a proteinogenic amino acid. lupinepublishers.com Aliphatic glucosinolates, including gluconapoleiferin, are primarily derived from the amino acid methionine. nih.gov To generate the diversity of side chains found in this class of compounds, methionine undergoes a chain elongation process where methylene (B1212753) groups (-CH2-) are iteratively added. nih.govlupinepublishers.com
This iterative cycle involves a series of enzymatic reactions:
Deamination: The process is initiated by the deamination of methionine into its corresponding 2-oxo acid, a reaction catalyzed by branched-chain amino acid aminotransferases (BCATs). nih.govnih.gov
Condensation: The resulting 2-oxo acid then condenses with acetyl-CoA, a reaction catalyzed by methylthioalkylmalate synthase (MAM). plos.org
Isomerization and Oxidative Decarboxylation: This is followed by an isomerization step and an oxidative decarboxylation, catalyzed by an isopropylmalate isomerase (IPMI) and an isopropylmalate dehydrogenase (IPMDH), respectively. core.ac.ukjst.go.jp
The result of one cycle is the addition of a single methylene group to the side chain. The elongated 2-oxo acid can then either be transaminated to form a chain-elongated amino acid, which proceeds to the next phase of biosynthesis, or re-enter the cycle for further elongation. nih.govmdpi.com
Once the amino acid with the desired side-chain length is formed, the next phase is the construction of the characteristic glucosinolate core structure. This process is common for all glucosinolates and involves several key enzymatic steps. nih.govlupinepublishers.com
Conversion to Aldoxime: The chain-elongated amino acid is first converted to its corresponding aldoxime by cytochrome P450 enzymes of the CYP79 family. For aliphatic glucosinolates, CYP79F1 is the primary enzyme involved. lupinepublishers.comfrontiersin.org
Formation of Thiohydroximates: The aldoxime is then oxidized by cytochrome P450 enzymes of the CYP83 family (specifically CYP83A1 for aliphatic aldoximes) to form an unstable aci-nitro intermediate. lupinepublishers.com This intermediate is conjugated to a sulfur donor, typically glutathione, and subsequently cleaved by a C-S lyase known as SUR1 to yield a thiohydroximate. lupinepublishers.com
Glycosylation: The thiohydroximate undergoes S-glycosylation, where a glucose molecule is attached. This reaction is catalyzed by UDP-glucosyltransferases (UGTs), with UGT74B1 being a key enzyme in this step. frontiersin.org The resulting molecule is a desulfoglucosinolate.
Sulfation: The final step in core structure formation is the sulfation of the desulfoglucosinolate by a sulfotransferase (SOT), using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate (B86663) donor, to form the complete glucosinolate. lupinepublishers.com
The final phase of glucosinolate biosynthesis is the secondary modification of the side chain (the R group), which generates the vast structural diversity observed in this class of compounds. lupinepublishers.commdpi.com These modifications occur after the core glucosinolate structure has been formed and can include: jst.go.jpmdpi.com
Oxidation: The sulfur atom in the side chain of methionine-derived glucosinolates can be oxidized by flavin-monooxygenases (FMOs). jst.go.jp
Hydroxylation: The side chain can be hydroxylated by 2-oxoglutarate-dependent dioxygenases (GSL-OH). ashs.org
Alkenylation: The formation of double bonds in the side chain is catalyzed by enzymes such as AOP2 (alkenyl-hydroxyaĺkyl producing 2). jst.go.jp
Benzoylation and Methoxylation: Other modifications such as the addition of benzoyl or methoxy (B1213986) groups can also occur. jst.go.jpmdpi.com
These modifications are often specific to the plant species, tissue, and developmental stage, leading to a complex profile of glucosinolates within a single plant. mdpi.com
Specificity of this compound Biosynthesis
This compound is classified as a 5-carbon (5C) aliphatic glucosinolate, indicating that its precursor, methionine, has undergone four rounds of chain elongation. ashs.org Its specific structure, featuring a 2-hydroxy-4-pentenyl side chain, points to specific enzymatic reactions in the final modification steps. nih.gov
The biosynthesis of this compound involves the general pathway outlined above, with specific enzymes acting at key steps to produce its unique structure. A proposed metabolic pathway in turnip (Brassica rapa) provides insight into the final steps of its formation. plos.orgresearchgate.net
The immediate precursor to this compound is believed to be glucobrassicanapin (B1235319) (4-pentenyl glucosinolate). ashs.orgplos.org The formation of this compound from glucobrassicanapin involves the hydroxylation of the pentenyl side chain at the C-2 position. researchgate.net This hydroxylation reaction is catalyzed by a GSL-OH (glucosinolate hydroxylase) enzyme. ashs.org
The pathway leading to this compound can be summarized as follows: Methionine → ... → Dihomomethionine (2 chain elongations) → ... → Trihomomethionine (3 chain elongations) → ... → Tetrahomomethionine (4 chain elongations) → 5-methylthiopentyl glucosinolate → ... → Glucobrassicanapin (4-pentenyl glucosinolate) → this compound (2-hydroxy-4-pentenyl glucosinolate)
| Compound Name | Role in Pathway |
| Methionine | Initial Amino Acid Precursor |
| Dihomomethionine | Intermediate after 2 chain elongations |
| 5-methylthiopentyl glucosinolate | Intermediate 5C glucosinolate |
| Glucobrassicanapin | Direct Precursor to this compound |
| This compound | Final Product |
This table outlines the key intermediates in the specific biosynthetic pathway of this compound.
The biosynthesis of aliphatic glucosinolates is under tight genetic control, primarily regulated by a family of R2R3-MYB transcription factors. plos.orgmdpi.com For aliphatic glucosinolates, three key transcription factors have been identified in Arabidopsis: MYB28, MYB29, and MYB76 . plos.orgnih.gov
MYB28 is considered a master regulator of both short- and long-chain aliphatic glucosinolate biosynthesis. pnas.orgmpg.de Overexpression of MYB28 leads to increased accumulation of aliphatic glucosinolates. pnas.org Given that this compound is a long-chain (5C) aliphatic glucosinolate, its synthesis is highly likely to be under the positive regulation of MYB28. mpg.deslu.se
MYB29 and MYB76 also act as positive regulators, though they may have more specific roles in controlling different types or chain lengths of aliphatic glucosinolates. plos.orgnih.gov
In addition to these transcription factors, specific genetic loci have been identified that control key steps in the pathway. The GSL-ELONG locus, which contains the MAM genes, is crucial for determining the side chain length and controls the production of 4C and 5C aliphatic glucosinolates. plos.orgashs.orgfrontiersin.org The GSL-OH locus is responsible for the final hydroxylation step that converts glucobrassicanapin to this compound. ashs.org The expression of these biosynthetic genes is coordinated by the MYB transcription factors, ensuring the efficient production of specific glucosinolates like this compound in response to developmental and environmental cues. mpg.deoup.com
| Gene/Locus | Function | Regulated Step in this compound Biosynthesis |
| MYB28 | Transcription Factor (Master Regulator) | Positively regulates the entire aliphatic glucosinolate pathway. |
| MYB29/MYB76 | Transcription Factors | Positive regulation of aliphatic glucosinolate biosynthesis. |
| GSL-ELONG (MAM) | Enzyme Locus | Side-chain elongation to produce the 5-carbon skeleton. |
| GSL-OH | Enzyme Locus (Hydroxylase) | Hydroxylation of the glucobrassicanapin side chain. |
This table summarizes the key genes and loci involved in regulating the biosynthesis of this compound.
Enzymatic Hydrolysis and Product Formation
This compound, like other glucosinolates, is chemically stable within intact plant cells where it is stored separately from the enzyme myrosinase. wur.nl Upon tissue disruption caused by events such as herbivory or food processing, this compound comes into contact with myrosinase, initiating enzymatic hydrolysis. wur.nlnih.govnih.gov This process breaks down the this compound molecule, leading to the formation of various biologically active compounds. maxapress.comwur.nlresearchgate.net The specific nature of these hydrolysis products is not fixed; it is influenced by a range of factors including the reaction conditions (such as pH) and the presence of various protein cofactors. maxapress.commdpi.comannualreviews.org
Myrosinase-Mediated Degradation Mechanisms
The enzymatic degradation of this compound is initiated by myrosinase (a thioglucoside glucohydrolase), which is released upon the rupture of plant tissue. nih.govpsu.edu Myrosinase catalyzes the cleavage of the thioglucosidic bond in the this compound molecule. maxapress.compsu.edu This hydrolysis reaction releases a glucose molecule and a highly unstable aglycone intermediate, specifically 2-hydroxy-4-pentenyl-thiohydroximate-O-sulfonate. researchgate.netannualreviews.orgpsu.edu
In the absence of other protein cofactors, this unstable aglycone undergoes a spontaneous chemical rearrangement known as the Lossen rearrangement. psu.eduplos.org Because this compound possesses a hydroxyl group on its side chain (a β-hydroxylated side chain), the resulting isothiocyanate is unstable and spontaneously cyclizes. researchgate.netmdpi.com This cyclization results in the formation of a corresponding oxazolidine-2-thione. nih.govactahort.orgkoreascience.kr These oxazolidinethiones are noted for their bitter taste. actahort.orgkoreascience.kr
Table 1: Spontaneous Hydrolysis Product of this compound
| Precursor Glucosinolate | Intermediate | Spontaneous Rearrangement Product | Reference |
|---|---|---|---|
| This compound (2-Hydroxy-4-pentenyl glucosinolate) | Unstable Aglycone | Oxazolidine-2-thione | nih.govactahort.org |
Mechanistic Insights into Gluconapoleiferin Biological Activity
Role in Plant Defense Mechanisms
Gluconapoleiferin, like other glucosinolates, is believed to play a role in the defense of plants against various environmental challenges. This defense system, often referred to as the "mustard oil bomb," involves the hydrolysis of glucosinolates by the enzyme myrosinase upon tissue damage, leading to the production of biologically active compounds.
Interaction with Herbivores and Pathogens
Scientific evidence points to a role for this compound in defending plants against pathogens. A study on Brassica napus (oilseed rape) cultivars investigated the changes in glucosinolate content in response to infection by Plasmodiophora brassicae, the causal agent of clubroot disease. The research revealed significant differences in the levels of individual glucosinolates between clubroot-resistant and -susceptible cultivars. nih.gov
Notably, the resistant cultivar 'Creed' was found to have higher concentrations of this compound, irrespective of whether the plants were inoculated with the pathogen or not. nih.gov In contrast, susceptible cultivars showed slightly lower levels of this compound upon inoculation compared to the resistant varieties. researchgate.net This suggests a potential correlation between higher constitutive levels of this compound and resistance to clubroot disease in Brassica napus. nih.gov
The table below summarizes the findings regarding this compound content in different Brassica napus cultivars.
| Cultivar | Resistance to Clubroot | This compound Content |
| Creed | Resistant | Higher levels regardless of inoculation |
| Aristoteles | Resistant | - |
| Mendel | Resistant | - |
| Bender | Susceptible | Slightly lower levels upon inoculation |
| Ladoga | Susceptible | Slightly lower levels upon inoculation |
| Visby | Susceptible | Slightly lower levels upon inoculation |
Abiotic Stress Response Modulations
While it is known that abiotic stressors such as salinity, drought, and nutrient deficiency can alter the profiles of glucosinolates in plants, specific research on the modulation of this compound levels in response to these stresses is not currently available. nih.govresearchgate.net General studies on glucosinolates indicate that their concentrations can be influenced by environmental conditions, which in turn may affect the plant's defense capabilities. nih.gov However, without direct experimental evidence, the specific role of this compound in abiotic stress response remains an area for future investigation.
Cell Death and Immune Response Pathways in Plants
Glucosinolates are known to be involved in plant immune responses, which can include programmed cell death (PCD) as a defense mechanism against pathogens. nih.govnih.govyoutube.com For instance, the accumulation of high concentrations of glucosinolates has been observed in specialized "S-cells," which undergo PCD at early stages of differentiation, suggesting a role in a specialized defense system. nih.gov The hydrolysis products of glucosinolates can also trigger various defense signaling pathways. frontiersin.orgnih.gov
In Vitro Studies on Specific Molecular Interactions
To fully understand the biological activity of a compound, in vitro studies are essential to determine its direct interactions with specific molecular targets.
Enzyme Modulation and Inhibition Profiles
Furthermore, while the hydrolysis products of other glucosinolates have been shown to modulate the activity of various enzymes, there are no specific in vitro studies that have investigated the enzyme modulation or inhibition profiles of this compound or its unique hydrolysis products. mdpi.com
Receptor Interaction Studies
The perception of molecules by cellular receptors is a fundamental aspect of biological signaling. In plants, receptor-ligand interactions are crucial for a wide range of processes, including growth, development, and immunity. nih.gov While computational methods are being developed to predict interactions between plant receptors and various ligands, specific studies on the binding of this compound to any plant receptor have not been reported. researchgate.netresearchgate.net The direct molecular targets of this compound within the plant cell remain unknown.
Cellular Signaling Pathway Engagements (e.g., NF-κB, Nrf2)
The biological activities of this compound's hydrolysis products are largely attributed to their ability to interact with and modulate critical signaling cascades that regulate cellular responses to inflammation and oxidative stress. The primary pathways of interest are the NF-κB and Nrf2 pathways.
Engagement with the NF-κB Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of genes involved in inflammation.
Isothiocyanates, the breakdown products of glucosinolates such as this compound, have been shown to be potent inhibitors of the NF-κB signaling pathway. The electrophilic nature of the isothiocyanate group (–N=C=S) allows it to react with nucleophilic targets, including cysteine residues on key proteins within the NF-κB cascade. By targeting components like IKK, isothiocyanates can prevent the phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB. This ultimately leads to a downregulation of pro-inflammatory gene expression. While direct studies on 2-hydroxy-4-pentenyl isothiocyanate are limited, it is plausible that it follows this established mechanism of action for isothiocyanates to exert anti-inflammatory effects.
Engagement with the Nrf2 Pathway
The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. In response to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, initiating their transcription.
Isothiocyanates are well-documented activators of the Nrf2 pathway. Their electrophilic carbon atom can react with specific cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This prevents the degradation of Nrf2, allowing it to accumulate and translocate to the nucleus. The subsequent activation of ARE-dependent genes leads to the synthesis of a battery of protective enzymes, bolstering the cell's antioxidant defenses. It is highly probable that 2-hydroxy-4-pentenyl isothiocyanate, the hydrolysis product of this compound, activates the Nrf2 pathway through this canonical mechanism, contributing to its potential antioxidant properties.
Interactive Data Table: Research Findings on Isothiocyanate Pathway Engagement
| Isothiocyanate | Target Pathway | Key Mechanistic Finding | Cellular Outcome |
| General Isothiocyanates | NF-κB | Inhibition of IκB kinase (IKK) activity | Reduced nuclear translocation of NF-κB, decreased expression of pro-inflammatory genes |
| Sulforaphane | NF-κB | Direct interaction with p50 subunit of NF-κB | Inhibition of NF-κB DNA binding |
| General Isothiocyanates | Nrf2 | Covalent modification of cysteine residues on Keap1 | Disruption of Keap1-Nrf2 complex, stabilization and nuclear accumulation of Nrf2 |
| Phenethyl isothiocyanate (PEITC) | Nrf2 | Activation of ERK and JNK signaling pathways | Phosphorylation and nuclear translocation of Nrf2 |
Advanced Analytical Methodologies for Gluconapoleiferin Research
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of Gluconapoleiferin, enabling its isolation from other structurally similar glucosinolates and plant metabolites. High-performance and ultra-high-performance liquid chromatography are the predominant techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the analysis of glucosinolates, including this compound. nih.gov The standard approach involves the enzymatic desulfation of the intact glucosinolates prior to chromatographic separation. This enzymatic step, using sulfatase, removes the polar sulfate (B86663) group to produce desulfoglucosinolates, which are less polar and thus more amenable to separation on reversed-phase columns. nih.govnih.gov
The analysis is typically performed using a reversed-phase C18 column with a water/acetonitrile mobile phase gradient to elute the compounds. nih.gov Detection is commonly achieved using a photodiode array (PDA) or a standard ultraviolet (UV) detector set to a wavelength of 229 nm. nih.gov In a well-established method, desulfo-Gluconapoleiferin, which has a 2-hydroxy-5-pentenyl side chain, was reported to have a retention time of 8.3 minutes under specific gradient conditions. nih.govhyphadiscovery.com Quantification is based on a calibration curve of a reference standard, such as sinigrin, and applying established response factors. nih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3 µm) |
| Mobile Phase | Acetonitrile-Water Gradient |
| Flow Rate | 0.75 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 229 nm |
| Analyte Form | Desulfated |
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including improved resolution, faster analysis times, and reduced solvent consumption. nih.gov These benefits are achieved by using columns packed with smaller particles (typically sub-2 µm). hmdb.capdx.edu UHPLC is particularly well-suited for the analysis of intact glucosinolates, avoiding the need for the desulfation step. ukm.my
In a study identifying glucosinolates in Chinese cabbage seeds, this compound was separated and identified using a UHPLC system equipped with a C18 column. hmdb.ca The method employed a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. hmdb.ca The rapid separation allows for high-throughput analysis, which is crucial for screening large numbers of samples. ukm.my
| Parameter | Condition |
|---|---|
| System | Waters ACQUITY UHPLC H-Class |
| Column | BEH C18 (2.1 × 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% (v/v) formic acid in water |
| Mobile Phase B | 0.1% (v/v) formic acid in acetonitrile |
| Flow Rate | 0.40 mL/min |
| Column Temperature | 40 °C |
| Gradient | 5% to 40% B (0-6 min), to 100% B (6.5-8 min), re-equilibration |
Mass Spectrometry-Based Identification and Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the analysis of this compound. nih.gov It provides high sensitivity and selectivity, allowing for definitive structural identification and precise quantification. nih.govukm.my
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For glucosinolates like this compound, analysis is often performed in negative-ion mode, where the deprotonated molecule [M-H]⁻ is selected for fragmentation. nih.gov
The fragmentation of glucosinolates follows characteristic pathways that provide structural information. Several fragment ions are common to the entire class of compounds, arising from the core glucosinolate structure. nih.gov These diagnostic ions confirm the presence of the thioglucose and sulfate moieties. Other fragments are specific to the variable side chain, allowing for the differentiation of individual glucosinolates. researchgate.net While specific MS/MS fragmentation data for this compound is not detailed in isolation, its spectrum would be expected to show these characteristic losses and ions. For instance, a study of broccoli genotypes using UHPLC-Triple-TOF-MS reported a molecular ion peak [M-H]⁻ at an m/z of 477.0643 for a compound with the same molecular formula as this compound. pdx.edu
| m/z | Proposed Identity/Origin |
|---|---|
| 96 | SO4- |
| 97 | HSO4- |
| 195 | Thioglucose anion |
| 259 | [Glucose+SO3-H]- (Glucose sulfate anion) |
| 275 | Glucose 1-thiosulfate anion |
For accurate and sensitive quantification of intact this compound, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice. ukm.mycompoundchem.com This approach often utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. ukm.my MRM provides excellent selectivity and low detection limits by monitoring a specific precursor-to-product ion transition for the target analyte. ukm.my
A study was conducted to establish a universal UHPLC-MS/MS method for quantifying 18 different intact glucosinolates in Brassicaceae vegetables, which included this compound. compoundchem.com The method was validated for accuracy and precision. Such validated methods are crucial for reliably determining the concentration of this compound in various plant sources. Another advanced approach involves direct-infusion mass spectrometry using a high-resolution instrument like an Orbitrap, which can drastically reduce analysis time to seconds per sample, enabling high-throughput quantitative screening. diva-portal.org
| Parameter | Value |
|---|---|
| Technique | UHPLC-MS/MS (MRM mode) |
| Average Recovery | 74–119% |
| Relative Standard Deviation (RSD) | ≤ 15% |
| Limit of Quantification (LOQ) - Dry Weight | 5.72–17.40 nmol/g |
| Limit of Quantification (LOQ) - Fresh Weight | 0.80–1.43 nmol/g |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate tool for the unambiguous structural confirmation of organic compounds, including this compound. nih.gov While MS/MS provides strong evidence for a proposed structure, NMR provides definitive proof by mapping the carbon-hydrogen framework and the connectivity between atoms.
The structural elucidation of glucosinolates involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. A comprehensive study on a collection of 31 glucosinolates established a framework for their structural investigation using NMR. nih.gov
¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The anomeric proton of the glucose unit and protons on the side chain give characteristic signals.
¹³C NMR: Reveals the number and type of carbon atoms (e.g., CH₃, CH₂, CH, quaternary C). The chemical shifts of carbons in the glucopyranose ring and the thiohydroximate core are highly conserved.
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) shows proton-proton couplings within a spin system. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for piecing together the molecular structure, especially in connecting the side chain to the core structure. nih.gov
The accurate analysis of this compound and other glucosinolates in plant matrices requires meticulous sample preparation and extraction protocols. These procedures are critical for preventing enzymatic degradation and ensuring the accurate quantification and identification of the target compounds. The choice of methodology often depends on whether the research goal is to analyze the glucosinolate in its native, intact form or as a derivatized desulfoglucosinolate.
Sample Preparation and Extraction Protocols
Effective sample preparation is foundational to reliable glucosinolate analysis. A primary challenge is the presence of the endogenous enzyme myrosinase, which hydrolyzes glucosinolates when plant tissues are damaged, altering the natural profile of these compounds. nih.gov Therefore, inhibiting myrosinase activity is a crucial first step in the extraction process.
Commonly employed strategies to inactivate myrosinase include freeze-drying, grinding frozen samples in liquid nitrogen, or immediate extraction with boiling solvents like aqueous methanol (B129727) or ethanol. nih.govmdpi.comnih.gov Heating the sample is considered an essential step to denature the myrosinase enzyme. nih.gov For instance, freeze-dried plant material can be placed in a 75°C water bath for one minute before extraction. mdpi.com Alternatively, extraction can be performed using boiling 70% methanol for ten minutes. nih.gov Studies have shown that extracting with 80% methanol at room temperature can also be effective. nih.gov The selection of the solvent system, such as methanol/water or acetonitrile/water, often modified with acetic or formic acid, is also a critical parameter for optimizing the separation of intact glucosinolates during subsequent chromatographic analysis. mdpi.com
Table 1: Methodologies for Intact Glucosinolate Preservation
| Method | Description | Key Objective | Reference |
|---|---|---|---|
| Freeze-Drying (Lyophilization) | Samples are frozen and then the surrounding pressure is reduced to allow the frozen water to sublimate directly from the solid to the gas phase. | Inhibit myrosinase activity and prepare a stable, dry powder for long-term storage and analysis. | nih.govnih.gov |
| Liquid Nitrogen Grinding | Fresh plant tissue is frozen in liquid nitrogen and then immediately ground into a fine powder. | Prevents enzymatic hydrolysis by keeping the tissue frozen during disruption, ensuring myrosinase remains inactive. | mdpi.com |
| Hot Solvent Extraction | Plant material is immediately submerged and extracted in a boiling solvent, typically 70-80% aqueous methanol or ethanol, often at temperatures around 75°C. | To rapidly and irreversibly denature myrosinase, preserving the intact glucosinolates. | nih.govmdpi.comnih.gov |
| Microwave-Assisted Extraction | Microwaves are used to rapidly heat the plant sample, which can inactivate myrosinase while assisting in the extraction process. | Provides rapid inactivation of enzymes and can preserve glucosinolate content under specific conditions. | nih.govmdpi.com |
Desulfoglucosinolate Derivatization Techniques
While methods for analyzing intact glucosinolates have advanced, a common and well-established approach involves enzymatic desulfation. nih.gov This derivatization is performed because the high polarity of the sulfate group in intact glucosinolates can make them challenging to separate using standard reversed-phase high-performance liquid chromatography (HPLC). mdpi.comnih.gov Removing the sulfate group creates less polar desulfoglucosinolates, which are more amenable to this type of analysis. mdpi.comnih.gov
The desulfation process typically follows the initial extraction. The crude extract containing the intact glucosinolates is passed through an anion-exchange column, such as DEAE (diethylaminoethyl) Sephadex. mdpi.comnih.gov The negatively charged sulfate groups of the glucosinolates bind to the column material. researchgate.net After washing the column to remove impurities, a purified sulfatase enzyme solution is applied. mdpi.comresearchgate.net The enzyme cleaves the sulfate moiety from the glucosinolates. The resulting neutral desulfoglucosinolates are then eluted from the column with ultrapure water, collected, and typically freeze-dried before being redissolved for HPLC analysis. nih.govresearchgate.net This entire process requires careful control of conditions, such as pH, to ensure optimal enzyme activity. nih.gov
Table 2: General Steps for Desulfoglucosinolate Derivatization
| Step | Procedure | Purpose | Reference |
|---|---|---|---|
| 1. Extraction | Glucosinolates are extracted from plant tissue using methods that inactivate myrosinase (e.g., boiling 70% methanol). | To obtain a crude extract containing intact glucosinolates. | nih.govnih.gov |
| 2. Anion-Exchange Chromatography | The crude extract is loaded onto a DEAE-Sephadex column. | To bind the negatively charged intact glucosinolates and allow for the removal of impurities. | mdpi.comnih.gov |
| 3. Washing | The column is washed with buffers (e.g., sodium acetate) and water. | To remove unbound, interfering compounds from the column. | researchgate.net |
| 4. Sulfatase Treatment | A solution of purified aryl sulfatase is added to the column and incubated overnight. | To enzymatically cleave the sulfate group from the bound glucosinolates, converting them to desulfoglucosinolates. | mdpi.comresearchgate.net |
| 5. Elution | The resulting desulfoglucosinolates are eluted from the column using ultrapure water. | To collect the derivatized, neutral compounds for analysis. | nih.govresearchgate.net |
| 6. Analysis | The eluate is often freeze-dried, reconstituted in a known volume of water, and analyzed by HPLC-UV. | For quantification and identification of the individual glucosinolates present in the original sample. | nih.gov |
Synthetic Strategies for Gluconapoleiferin and Its Analogues
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions to construct complex molecules like gluconapoleiferin. This approach typically involves the chemical synthesis of a precursor, which is then subjected to one or more enzymatic transformations.
A key step in glucosinolate biosynthesis is the glucosylation of the thiohydroximate core, a reaction catalyzed by UDP-glucose:thiohydroximate S-glucosyltransferases (S-GTs). mdpi.comnih.gov The enzyme UGT74B1 from Arabidopsis thaliana has been identified as a versatile biocatalyst in this process. nih.govmdpi.com While initially characterized for its high affinity towards aromatic thiohydroximates, UGT74B1 also accepts aliphatic thiohydroximates as substrates. nih.govuniprot.org Research has shown that the enzyme's catalytic rate is correlated with the acidity of the acceptor atom (sulfur or oxygen), rather than its specific nature, allowing it to glycosylate a range of substrates. researchgate.net
A plausible chemoenzymatic route to this compound would involve:
Chemical synthesis of the (Z)-3-hydroxy-5-hexenylthiohydroximate aglycone.
Enzymatic glucosylation of the thiohydroximate using a glucosyltransferase, such as UGT74B1, and a sugar donor like UDP-glucose to yield desulfothis compound. nih.govencyclopedia.pub
Enzymatic sulfation of the desulfo-intermediate using a sulfotransferase (SOT) and a sulfate (B86663) donor (e.g., PAPS) to yield the final product, this compound. encyclopedia.pub
Another chemoenzymatic strategy could leverage enzymes involved in the final side-chain modification. The biosynthesis of the structurally similar glucosinolate, progoitrin (B1231004) ((2R)-2-hydroxybut-3-enyl glucosinolate), involves the hydroxylation of its precursor, gluconapin (B99918) (3-butenyl glucosinolate). nih.govmaxapress.com This conversion is catalyzed by a 2-oxoglutarate-dependent dioxygenase (ODD) encoded by the GSL-OH locus. nih.gov Similarly, this compound (2-hydroxy-4-pentenyl glucosinolate) is biosynthesized from its precursor glucobrassicanapin (B1235319) (4-pentenyl glucosinolate) via an analogous hydroxylation step. maxapress.com This suggests a potential chemoenzymatic synthesis where chemically synthesized or isolated glucobrassicanapin is converted to this compound using a recombinant ODD enzyme.
Table 1: Key Enzymes in Chemoenzymatic Synthesis of Aliphatic Glucosinolates
| Enzyme Family | Specific Enzyme Example | Reaction Catalyzed | Relevance for this compound Synthesis |
| Glucosyltransferase (GT) | UGT74B1 | Glucosylation of thiohydroximate | Forms the desulfoglucosinolate core |
| Sulfotransferase (SOT) | SOT16 / SOT18 | Sulfation of desulfoglucosinolate | Final step to create the active glucosinolate |
| 2-Oxoglutarate-dependent Dioxygenase (ODD) | At2g25450 (GSL-OH) | Side-chain hydroxylation | Converts alkenyl precursor to hydroxylated form |
Chemical Synthesis of Glucosinolate Scaffolds
Total chemical synthesis provides a powerful route to access not only natural glucosinolates like this compound but also unnatural analogues with modified structures. The main challenge lies in the stereospecific construction of the O-sulfated (Z)-thiohydroximate moiety. Two primary retrosynthetic strategies have been established: the aldoxime pathway and the nitronate pathway. nih.govacademie-sciences.fr
The Aldoxime Pathway: This was the first successful method developed for glucosinolate synthesis. nih.govacademie-sciences.fracademie-sciences.fr The key steps are:
Preparation of an aldoxime corresponding to the desired side chain.
Chlorination of the aldoxime (e.g., with N-chlorosuccinimide) to generate a transient hydroximoyl chloride. academie-sciences.fr
In situ reaction of the hydroximoyl chloride with a protected 1-thio-β-D-glucopyranose in the presence of a base. This 1,3-addition reaction stereoselectively forms the (Z)-thiohydroximate linkage. academie-sciences.fr
Sulfation of the thiohydroximate hydroxyl group using a sulfating agent like sulfur trioxide pyridine (B92270) complex. academie-sciences.fr
Final deprotection of the sugar hydroxyl groups to yield the target glucosinolate. nih.gov
A limitation of this pathway is the chlorination step, which can be incompatible with sensitive functional groups in the side chain, such as the double bond in this compound's precursor, which could undergo unwanted side reactions. nih.govacademie-sciences.fr
The Nitronate Pathway: To overcome the limitations of the aldoxime pathway, particularly for alkenyl glucosinolates, the nitronate pathway was developed. nih.govacademie-sciences.frmdpi.com This method was successfully used for the first synthesis of sinigrin, an alkenyl glucosinolate. academie-sciences.fr
The synthesis begins with a nitroalkane corresponding to the side chain.
The nitroalkane is converted to its nitronate salt.
Nucleophilic chlorination of the nitronate generates the key hydroximoyl chloride intermediate, avoiding the harsh electrophilic chlorination of the aldoxime pathway. mdpi.com
The subsequent steps of coupling with thioglucose, sulfation, and deprotection are similar to the aldoxime pathway. mdpi.com
Given that this compound possesses a hydroxylated alkenyl side chain, a synthetic approach would likely require the use of protecting groups for both the hydroxyl function on the side chain and the glucose moiety throughout the synthesis. The nitronate pathway would be the more suitable choice to preserve the integrity of the pentenyl group. academie-sciences.frmdpi.com
Table 2: Comparison of Major Chemical Synthesis Pathways for Glucosinolates
| Feature | Aldoxime Pathway | Nitronate Pathway |
| Starting Material | Aldoxime | Nitroalkane |
| Key Intermediate | Hydroximoyl chloride | Hydroximoyl chloride |
| Formation of Key Intermediate | Electrophilic chlorination | Nucleophilic chlorination |
| Pros | Well-established for simple alkyl/aryl side chains | Compatible with sensitive functional groups (e.g., alkenes) |
| Cons | Incompatible with many functionalized side chains | May require more steps to prepare the nitro-precursor |
| Relevance for this compound | Less suitable due to the alkenyl group | More suitable for preserving the C=C double bond |
Semisynthesis from Natural Glucosinolate Precursors
Semisynthesis is an attractive strategy that utilizes abundant, naturally occurring glucosinolates as starting materials for chemical modification into rarer or more complex glucosinolates. This approach can be more efficient than total synthesis by leveraging the pre-existing, stereochemically defined glucosinolate scaffold.
The biosynthesis of this compound in plants like Brassica napus occurs via the hydroxylation of glucobrassicanapin (4-pentenyl glucosinolate). maxapress.comnih.gov This points to a direct semisynthetic route:
Isolation of glucobrassicanapin from a suitable plant source, such as rapeseed.
Chemical hydroxylation of the side chain at the C-2 position. This would require a regioselective hydroxylation method that does not affect the double bond or other parts of the molecule.
Alternatively, other side-chain modifications can be envisioned. Plant biosynthetic pathways showcase a variety of enzymatic modifications including oxidations, hydroxylations, and desaturations that can inspire chemical strategies. srce.hrfrontiersin.org For example, a known semisynthetic route involves the chemoselective oxidation of glucoerucin (B1204559) (4-methylthiobutyl glucosinolate) to form glucoraphanin (B191350) (4-methylsulfinylbutyl glucosinolate), demonstrating the feasibility of modifying the side chain without cleaving the core structure. researchgate.net Developing a chemical equivalent for the enzymatic hydroxylation step that converts glucobrassicanapin to this compound is the key challenge for this approach.
Design and Synthesis of Labeled Analogues for Mechanistic Probes
Isotopically labeled glucosinolates are invaluable tools for studying their biosynthesis, transport, metabolism, and the mechanism of action of their breakdown products. researchgate.netcapes.gov.br The synthesis of labeled this compound analogues can be achieved by incorporating stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C, ³⁵S) into the molecule.
The established chemical synthesis routes (aldoxime or nitronate pathways) are readily adapted for this purpose by using labeled starting materials. academie-sciences.frresearchgate.net For instance, the synthesis of labeled aliphatic glucosinolates has been reported for metabolic studies. mdpi.comresearchgate.net
Key strategies for synthesizing labeled glucosinolates include:
Side-Chain Labeling: Introducing isotopes into the aglycone precursor. For example, starting with a labeled nitroalkane in the nitronate pathway would result in a side-chain labeled glucosinolate. This approach was used to synthesize [10-¹³C,11,12-²H₅]glucoraphanin. researchgate.net
Glucose-Moiety Labeling: A highly efficient strategy involves the synthesis of a universally labeled thioglucose donor, such as hexa-¹³C-labeled 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose, derived from commercially available [¹³C₆]-D-glucose. researchgate.net This labeled building block can then be coupled with various non-labeled hydroximoyl chlorides to produce a wide array of [gluco-¹³C₆]-glucosinolates, which can serve as internal standards for quantitative mass spectrometry analysis. researchgate.net
Sulfate/Thio-Group Labeling: Using labeled sulfating agents (e.g., with ³⁵S) or introducing a ³⁵S-labeled thiol can provide radiolabeled probes for specific applications.
These labeled analogues of this compound would be instrumental in tracing its metabolic fate in biological systems and precisely quantifying its presence in complex mixtures.
Future Research Directions and Translational Perspectives
Elucidation of Uncharted Biosynthetic Pathways
The complete biosynthetic pathway for glucosinolates, including gluconapoleiferin, has been largely elucidated in model plants like Arabidopsis thaliana, involving three main phases: chain elongation, core glucosinolate structure formation, and secondary modification nih.govnih.gov. However, the specific enzymes, genes, and regulatory mechanisms governing this compound synthesis in various crop species are not fully characterized. Future research should focus on identifying and characterizing the genes and enzymes responsible for the unique side-chain modifications that lead to this compound. Techniques such as transcriptomics, comparative genomics, and gene knockout studies can help pinpoint key regulatory genes frontiersin.orgkoreascience.krnih.gov. Understanding these pathways is essential for metabolic engineering efforts aimed at manipulating this compound levels in crops for agricultural or nutritional purposes. For instance, studies involving the overexpression of specific genes like CYP79F1 have shown altered accumulation of this compound in transgenic plants, highlighting the potential for targeted pathway manipulation koreascience.krresearchgate.net.
Advanced Understanding of Molecular Mechanisms in Planta
The precise roles of individual glucosinolates, including this compound, within the plant's own physiological and defense systems require further investigation. While the hydrolysis products of glucosinolates, such as isothiocyanates, are known to deter herbivores and pathogens nih.govmdpi.com, the function of intact this compound within the plant remains less clear. Research could explore its potential involvement in signaling pathways, its interaction with other plant defense molecules, or its contribution to stress tolerance mechanisms. Investigating its localization within plant tissues and its specific molecular targets could provide critical insights into its endogenous functions. Understanding these mechanisms is fundamental for leveraging this compound's potential in enhancing plant resilience.
Development of Novel Analytical Platforms
Accurate and efficient detection and quantification of this compound are critical for both fundamental research and applied agricultural biotechnology. Current analytical methods for glucosinolates primarily rely on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which offer high sensitivity and specificity caas.cnresearchgate.netmdpi.comnih.govmdpi.comnih.gov. However, advancements are needed to improve speed, reduce costs, and enhance accessibility for high-throughput screening in breeding programs. The development of novel analytical platforms, such as improved LC-MS/MS methods with faster run times and higher resolution, or even the exploration of spectroscopic techniques like Near-Infrared Spectroscopy (NIRS) for rapid screening, could significantly accelerate research caas.cnresearchgate.netmdpi.commdpi.com. The establishment of standardized protocols for sample preparation and analysis, particularly for complex matrices, is also crucial for ensuring data comparability across studies mdpi.commdpi.com.
Potential for Agricultural Biotechnology Applications
The inherent role of glucosinolates in plant defense suggests significant potential for agricultural biotechnology applications. This compound, like other glucosinolates, could be explored for its efficacy as a biopesticide or as a component in integrated pest management strategies, given that glucosinolate degradation products can act as toxins against pests and pathogens nih.govmdpi.comwur.nlnrel.govresearchgate.net. Furthermore, the genetic variation in this compound content among different Brassica cultivars indicates opportunities for breeding programs to select for desirable traits, such as enhanced pest resistance or improved nutritional profiles frontiersin.orgactahort.orguni-goettingen.dejst.go.jp. Metabolic engineering approaches, by manipulating the biosynthetic pathways, could also be employed to increase or decrease this compound levels, thereby tailoring crop characteristics for specific agricultural needs or for improving human health benefits associated with glucosinolate consumption koreascience.krnih.govwur.nl.
Q & A
Q. What analytical methods are recommended for quantifying Gluconapoleiferin in plant tissues?
- Methodological Answer : this compound is best quantified using liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) coupled with high-performance liquid chromatography (HPLC) . These methods enable precise identification and measurement, even at low concentrations (e.g., 0.22 ± 0.05 µg/g in green mizuna vs. undetectable levels in red mizuna) . Calibration curves should be validated using purified standards, and detection limits must be reported to ensure accuracy in tissue-specific analyses.
Q. How can researchers ensure reproducibility in this compound extraction protocols?
- Methodological Answer : Reproducibility requires detailed documentation of extraction solvents (e.g., methanol-water mixtures) , tissue homogenization techniques, and hydrolysis conditions (e.g., myrosinase activation). Protocols must specify centrifugation parameters, temperature controls, and steps to prevent glucosinolate degradation. Cross-referencing with published methods in Brassica species (e.g., swede or mizuna) and including internal standards (e.g., sinigrin) are critical for validation .
Q. Which plant tissues should be prioritized for this compound analysis to ensure reliable data?
- Methodological Answer : Tissue selection depends on the research objective. For breeding studies, seeds provide genetically stable profiles, whereas first leaves or leafy heads may better reflect environmental influences. Note that seed-to-leaf correlations are often weak (e.g., no correlation in white cabbage), so multi-tissue sampling is advised for comprehensive profiling .
Advanced Research Questions
Q. How should experimental designs address genetic versus environmental influences on this compound accumulation?
- Methodological Answer : Conduct common garden experiments with genetically diverse Brassica accessions (e.g., swede, mizuna) under controlled environmental conditions. Use ANOVA or mixed-effects models to partition variance components. For example, varietal differences in swede suggest genetic regulation, but environmental factors (e.g., soil sulfur content) must be quantified through factorial designs .
Q. What statistical approaches are suitable for handling non-normal distributions in this compound content data?
- Methodological Answer : For skewed or gamma-distributed data (common in glucosinolate studies), use generalized linear mixed models (glmmTMB) with appropriate family distributions (e.g., Gamma or Tweedie). If residual variances differ significantly between treatments (e.g., pesticide exposure), apply non-parametric tests like the exact Wilcoxon-Mann-Whitney test to compare medians .
Q. How can researchers resolve contradictory findings in this compound distribution across studies?
- Methodological Answer : Contradictions often arise from tissue-specific expression or methodological variability . For instance, this compound is detected in green mizuna but absent in red mizuna, highlighting cultivar-specific differences . To reconcile discrepancies, re-analyze samples using harmonized protocols and meta-analyze published data with sensitivity analyses for extraction methods .
Q. What metabolic profiling strategies enhance the detection of this compound in complex matrices?
- Methodological Answer : Combine untargeted metabolomics (via LC-MS) with targeted MRM (multiple reaction monitoring) to improve specificity. For example, in Chinese cabbage, LC-ESI-MS identified 11 glucosinolates, including this compound, by monitoring precursor-to-product ion transitions (e.g., m/z 402.04 → 259.03) . Validate peaks using retention time alignment and co-elution with authenticated standards.
Data Presentation and Interpretation Guidelines
- Tables : Report this compound concentrations with mean ± standard deviation and indicate non-detects (e.g., "N.D."). Use footnotes to clarify analytical limits (e.g., LOQ = 0.05 µg/g) .
- Statistical Reporting : Specify distribution assumptions (e.g., Gamma) and software (e.g., R packages
glmmTMBorexactRankTests) to ensure reproducibility . - Literature Review : Prioritize studies using Google Scholar’s "Cited by" feature to identify influential methodologies and avoid outdated protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
